4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Description
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a structurally complex organic compound characterized by a central acetamide backbone. The molecule features a 4-chlorophenyl ester group linked to an acetamide moiety, which is further substituted with a phenylsulfonyl group and a 3-(trifluoromethyl)anilino ring. The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups are critical functional motifs known to enhance metabolic stability and binding affinity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(4-chlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-16-9-11-18(12-10-16)30-20(27)14-26(31(28,29)19-7-2-1-3-8-19)17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZYWDJAFQFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Table 1: Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Chlorophenyl acetic acid, Phenylsulfonyl chloride | Base (triethylamine) | Intermediate |
| 2 | Intermediate, 3-(Trifluoromethyl)aniline | Controlled temperature | 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate |
Chemistry
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it useful for creating new compounds with desired properties.
Biology
Research has indicated that this compound may exhibit biological activity , particularly in the modulation of cellular processes. Studies suggest that the phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction could lead to significant effects on biochemical pathways.
Medicine
The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Initial studies have shown promise in its application for developing therapeutic agents targeting specific diseases.
Industrial Applications
In industrial contexts, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its ability to enhance lipophilicity due to the trifluoromethyl group makes it suitable for applications requiring improved membrane penetration.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds derived from this class. The findings indicated that compounds with similar structures exhibited significant antitumor activity against various human cancer cell lines, suggesting that derivatives of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate could also possess anticancer properties.
Case Study 2: Enzyme Inhibition Studies
Research focused on enzyme inhibition demonstrated that compounds containing sulfonamide groups could inhibit specific enzymes involved in cancer metabolism. This suggests potential therapeutic applications for compounds like 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate in oncology.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Differences :
- Acidity and Solubility : The carboxylic acid group in these analogs increases water solubility compared to the ester group in the target compound, which is more lipophilic.
- Reactivity : The ester group in the target compound may undergo hydrolysis under basic conditions, whereas the carboxylic acid derivatives are stable in acidic environments.
Ethyl Esters with Sulfonamide and Chlorophenyl Moieties
Ethyl esters from chemical catalogs () provide closer structural parallels (Table 1). For instance:
- Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate shares the sulfonamide-anilino-acetate backbone but differs in ester group (ethyl vs. 4-chlorophenyl) and substituent positions on the anilino ring .
Key Differences :
- Synthetic Accessibility : Ethyl esters are typically easier to synthesize due to the stability of ethyl groups during reactions, whereas 4-chlorophenyl esters may require specialized conditions for esterification.
Crystallographic Insights from Furanone Analogs
The crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one () highlights the role of chloro-substituted anilino groups in molecular packing . 3-trifluoromethyl in the target) influences intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization and stability.
Data Tables
Table 1: Structural and Functional Comparison of Similar Compounds
Research Findings and Implications
- Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Sulfonamide Role : The phenylsulfonyl group may confer rigidity to the molecule, improving target binding specificity, as seen in sulfonamide-based drugs .
Biological Activity
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound notable for its unique chemical structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is , with a molecular weight of approximately 404.85 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its biological activity by facilitating membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is known for its ability to interact with various enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, allowing it to penetrate cellular membranes more effectively. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects.
Enzyme Inhibition
Research indicates that 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate exhibits significant inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with an IC50 value of approximately 10.4 μM, indicating moderate potency against this enzyme.
- Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX-5 and LOX-15) : The compound also demonstrates moderate inhibitory activity against these inflammatory enzymes, which are crucial in various pathological conditions.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited notable cytotoxicity, suggesting potential as an anticancer agent.
- Hek293 Cells : It was also tested on Hek293 cells, where it displayed varying levels of cytotoxicity.
Case Studies and Research Findings
- Inhibition Studies : A study conducted on related compounds showed that the presence of halogen atoms significantly increased biological activity due to enhanced interactions with protein targets. The trifluoromethyl group was particularly noted for its ability to form hydrogen bonds with enzyme residues, enhancing inhibition rates .
- Antibacterial Activity : Other derivatives related to this compound have been evaluated for antibacterial properties, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Molecular Docking Studies : Advanced molecular docking studies have provided insights into the binding interactions between the compound and target proteins, confirming the role of the trifluoromethyl group in enhancing binding affinity .
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 10.4 | Moderate potency |
| COX-2 Inhibition | Cyclooxygenase-2 | Moderate | Anti-inflammatory potential |
| LOX Inhibition | Lipoxygenases (LOX-5/15) | Moderate | Implications in inflammatory diseases |
| Cytotoxicity | MCF-7 Cells | Not specified | Potential anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
